molecular formula C13H21Cl2N3O B1402564 N-((6-(Piperidin-4-yl)pyridin-3-yl)methyl)acetamide dihydrochloride CAS No. 1361112-52-8

N-((6-(Piperidin-4-yl)pyridin-3-yl)methyl)acetamide dihydrochloride

Cat. No.: B1402564
CAS No.: 1361112-52-8
M. Wt: 306.23 g/mol
InChI Key: ZXHDKOIQQBMQKY-UHFFFAOYSA-N
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Description

N-(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-ylmethyl)-acetamide dihydrochloride is a chemical compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a hexahydro-bipyridinyl moiety linked to an acetamide group. It is often used in scientific research due to its potential biological activities and applications in various fields.

Scientific Research Applications

N-(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-ylmethyl)-acetamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-ylmethyl)-acetamide dihydrochloride typically involves the following steps:

    Formation of the Hexahydro-bipyridinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-bipyridinyl core.

    Attachment of the Acetamide Group: The acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-ylmethyl)-acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the acetamide group.

Mechanism of Action

The mechanism of action of N-(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-ylmethyl)-acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-ylmethyl)-acetamide
  • N-(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-ylmethyl)-acetamide monohydrochloride

Uniqueness

N-(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-ylmethyl)-acetamide dihydrochloride is unique due to its dihydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. This property makes it particularly useful in certain research and industrial applications where solubility and stability are critical factors.

Properties

IUPAC Name

N-[(6-piperidin-4-ylpyridin-3-yl)methyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-10(17)15-8-11-2-3-13(16-9-11)12-4-6-14-7-5-12;;/h2-3,9,12,14H,4-8H2,1H3,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHDKOIQQBMQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((6-(Piperidin-4-yl)pyridin-3-yl)methyl)acetamide dihydrochloride
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